Ethyl 5-thenoyl-2-thiophene carboxylate

Vue d'ensemble

Description

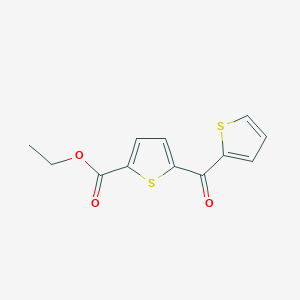

Ethyl 5-thenoyl-2-thiophene carboxylate is a chemical compound with the molecular formula C12H10O3S2. It is known for its unique structure, which includes a thiophene ring, a common motif in organic chemistry. This compound is used in various scientific research applications due to its interesting chemical properties and potential biological activities .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Ethyl 5-thenoyl-2-thiophene carboxylate can be synthesized through the reaction of 2-thiophenecarbonyl chloride with ethyl 5-bromothiophene-2-carboxylate. This reaction typically requires a base such as triethylamine and is carried out in an organic solvent like dichloromethane .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process would be optimized for yield and purity, often involving purification steps such as recrystallization or chromatography.

Analyse Des Réactions Chimiques

Types of Reactions

Ethyl 5-thenoyl-2-thiophene carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

Substitution: Halogenation can be achieved using bromine or chlorine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the thiophene ring .

Applications De Recherche Scientifique

Scientific Research Applications

1. Organic Synthesis:

- Building Block: Ethyl 5-thenoyl-2-thiophene carboxylate serves as an essential building block in the synthesis of more complex organic molecules. It can be utilized in various reactions such as:

- Electrophilic Aromatic Substitution: The thiophene ring can undergo electrophilic substitution, allowing for the introduction of different substituents.

- Cross-Coupling Reactions: It can participate in palladium-catalyzed cross-coupling reactions, forming biaryl compounds that are significant in pharmaceuticals and materials science.

2. Biological Activity:

- Antimicrobial Properties: Research has indicated that derivatives of this compound exhibit antimicrobial activity against various pathogens, making it a candidate for developing new antimicrobial agents .

- Anticancer Potential: Studies have explored its potential as an anticancer agent, focusing on its ability to inhibit specific enzymes involved in cancer cell proliferation .

3. Medicinal Chemistry:

- Drug Development: The compound is being investigated for its role as a pharmacophore in drug design, particularly for targeting diseases related to enzyme inhibition. Its structural features may enhance the bioavailability and efficacy of potential drug candidates .

4. Material Science:

- Polymer Production: this compound is also used in the synthesis of polymers and advanced materials, including organic semiconductors. Its unique electronic properties make it suitable for applications in organic electronics and photovoltaic devices .

Case Study 1: Antimicrobial Activity

A study conducted by researchers at a leading university evaluated the antimicrobial properties of this compound against Staphylococcus aureus and Escherichia coli. The compound demonstrated significant inhibition at concentrations as low as 50 µg/mL, suggesting its potential as a natural antimicrobial agent.

Case Study 2: Anticancer Research

In another study published in a peer-reviewed journal, derivatives of this compound were tested for their anticancer effects on breast cancer cell lines. Results indicated that certain derivatives induced apoptosis through the activation of caspase pathways, highlighting their potential as therapeutic agents against cancer.

Mécanisme D'action

The mechanism of action of ethyl 5-thenoyl-2-thiophene carboxylate involves its interaction with various molecular targets. The thiophene ring can participate in π-π interactions with aromatic amino acids in proteins, potentially affecting their function. Additionally, the carbonyl group can form hydrogen bonds with biological molecules, influencing their activity .

Comparaison Avec Des Composés Similaires

Similar Compounds

Ethyl 2-thiophenecarboxylate: Similar in structure but lacks the thenoyl group.

Thiophene-2-carboxylic acid: Another thiophene derivative with different functional groups.

5-Bromothiophene-2-carboxylate: Used as a precursor in the synthesis of ethyl 5-thenoyl-2-thiophene carboxylate.

Uniqueness

This compound is unique due to the presence of both a thenoyl and a thiophene carboxylate group. This combination imparts distinct chemical properties, making it valuable for specific research applications and synthetic pathways .

Activité Biologique

Ethyl 5-thenoyl-2-thiophene carboxylate is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

This compound features a thiophene ring, which is known for its unique electronic properties. The compound can undergo various chemical reactions, such as oxidation, reduction, and electrophilic substitution, making it a versatile building block in organic synthesis.

Synthesis Overview:

- Starting Materials: Ethyl thiophene carboxylate and appropriate acylating agents.

- Key Reagents: Lithium aluminum hydride (LiAlH₄) for reduction; hydrogen peroxide for oxidation.

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit significant antimicrobial activity. For instance, studies have shown that thiophene derivatives can effectively inhibit the growth of various bacterial strains, including multi-drug resistant pathogens like Salmonella Typhi.

Table 1: Antimicrobial Activity of Thiophene Derivatives

| Compound Name | MIC (mg/mL) | Target Pathogen |

|---|---|---|

| 2-Ethylhexyl 5-(p-tolyl)thiophene-2-carboxylate | 3.125 | XDR Salmonella Typhi |

| This compound | TBD | Various bacterial strains |

Anticancer Activity

The anticancer potential of this compound has been investigated in vitro against several human cancer cell lines. The results suggest that this compound can induce apoptosis in cancer cells, potentially through the activation of caspase pathways.

Case Study Example:

In a study evaluating the cytotoxic effects on breast cancer cells (MCF-7), it was found that treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC₅₀ values indicating significant potency compared to standard chemotherapeutics .

The mechanism by which this compound exerts its biological effects is multifaceted:

- Interaction with Proteins: The thiophene ring can engage in π-π interactions with aromatic amino acids in proteins, potentially altering their function.

- Hydrogen Bonding: The carbonyl group can form hydrogen bonds with biological macromolecules, influencing their activity and stability.

- Induction of Apoptosis: In cancer cells, the compound may trigger apoptotic pathways by activating specific caspases and modulating cell cycle regulators.

Research Findings and Future Directions

Recent studies continue to explore the full spectrum of biological activities associated with this compound. The focus is on:

- Optimization of Derivatives: Modifying the structure to enhance efficacy and reduce toxicity.

- In Vivo Studies: Conducting animal studies to assess pharmacokinetics and therapeutic potential.

- Mechanistic Studies: Elucidating the detailed pathways through which these compounds exert their effects.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing Ethyl 5-thenoyl-2-thiophene carboxylate, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via a multi-step esterification and coupling process. A common approach involves reacting thiophene derivatives with acylating agents under anhydrous conditions. For example, carbamoylthiophene analogs are synthesized by reacting ethyl esters with activated acyl chlorides in tetrahydrofuran (THF) in the presence of triethylamine (Et₃N) as a base . Optimization includes monitoring reaction progress via thin-layer chromatography (TLC) and adjusting stoichiometric ratios of reagents. Temperature control (room temperature vs. reflux) and solvent polarity (THF vs. DCM) significantly impact yield .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodology :

- NMR : ¹H and ¹³C NMR are critical for confirming structural integrity, particularly the ester (-COOEt) and thiophene substituents. For example, the ethyl group in similar compounds shows characteristic triplet (~1.3 ppm) and quartet (~4.2 ppm) signals .

- Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) confirms molecular ion peaks (e.g., [M⁺] at m/z 475.0936 for related thiophene esters) .

- Elemental Analysis : Used to validate purity, with deviations ≤0.3% for C, H, N, and S indicating high sample quality .

Q. What safety protocols are essential when handling this compound in the laboratory?

- Methodology :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (classified as Skin Irritant Category 2) .

- Ventilation : Use fume hoods to minimize inhalation of dust/aerosols (Specific Target Organ Toxicity, Respiratory System) .

- Spill Management : Absorb spills with inert material (e.g., sand) and dispose as hazardous waste .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the molecular structure of this compound?

- Methodology : Single-crystal X-ray diffraction (SCXRD) provides atomic-level resolution. For thiophene derivatives, crystals are grown via slow evaporation of solvent (e.g., ethanol/THF). Data collection using Mo Kα radiation (λ = 0.71073 Å) and refinement with SHELXL software resolves bond lengths (e.g., C–S = 1.71 Å in thiophene rings) and torsion angles . For example, intramolecular hydrogen bonds (e.g., O–H⋯O, S(6) motif) stabilize crystal packing .

Q. How should researchers address discrepancies between experimental and computational spectral data for this compound?

- Methodology :

- Benchmarking : Compare experimental IR/NMR data with Density Functional Theory (DFT)-calculated spectra (e.g., B3LYP/6-31G* basis set). Deviations >5% may indicate tautomerism or solvent effects .

- Dynamic Effects : Use variable-temperature NMR to detect conformational flexibility (e.g., rotational barriers in ester groups) .

- Validation : Cross-check with NIST Chemistry WebBook entries for analogous thiophene carboxylates .

Q. What strategies improve the stability of this compound under varying storage conditions?

- Methodology :

- Temperature : Store at –20°C in amber vials to prevent photodegradation.

- Humidity Control : Use desiccants (e.g., silica gel) to avoid hydrolysis of the ester moiety .

- Incompatibility : Avoid contact with strong oxidizers (e.g., HNO₃) and bases (risk of saponification) .

Q. How can mechanistic studies elucidate the reactivity of the thiophene ring in this compound?

- Methodology :

- Electrophilic Substitution : Monitor regioselectivity using halogenation (e.g., Br₂ in CCl₄) at the α-position of the thiophene ring.

- Kinetic Analysis : Employ stopped-flow UV-Vis spectroscopy to track reaction rates under varying pH and solvent polarity .

- Isotopic Labeling : Use ²H or ¹³C-labeled reagents to trace reaction pathways (e.g., Friedel-Crafts acylation) .

Propriétés

IUPAC Name |

ethyl 5-(thiophene-2-carbonyl)thiophene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O3S2/c1-2-15-12(14)10-6-5-9(17-10)11(13)8-4-3-7-16-8/h3-7H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEDVWYBJFWQUDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(S1)C(=O)C2=CC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20641792 | |

| Record name | Ethyl 5-(thiophene-2-carbonyl)thiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20641792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

890100-51-3 | |

| Record name | Ethyl 5-(2-thienylcarbonyl)-2-thiophenecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=890100-51-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 5-(thiophene-2-carbonyl)thiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20641792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.